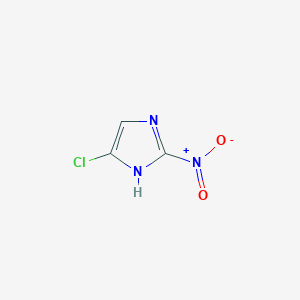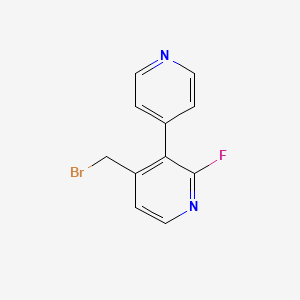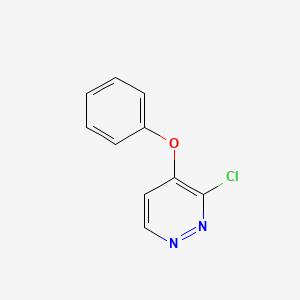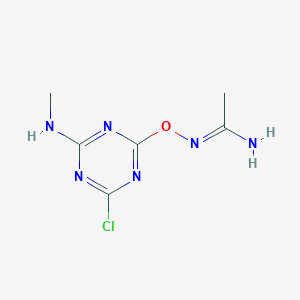
3-Amino-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative, characterized by the presence of an amino group and a thiol group attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide, followed by hydrolysis to yield the desired product . Another method includes the reaction of cysteamine hydrochloride with acetic anhydride in the presence of potassium hydroxide to maintain a pH of 8 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-Amino-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow the compound to form covalent bonds with proteins and enzymes, modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylpropane-2-thiol
- 2-Amino-2-methyl-1-propanol
- Cysteamine
Uniqueness
3-Amino-2-methylpropane-1-thiol is unique due to its specific combination of an amino group and a thiol group on a propane backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings .
Properties
Molecular Formula |
C4H11NS |
|---|---|
Molecular Weight |
105.20 g/mol |
IUPAC Name |
3-amino-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
InChI Key |
ZNJIPRNZAZBOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)



![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)



![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)



![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
